molecular formula C16H17ClFN3O3S B3001155 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034331-35-4

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B3001155
CAS No.: 2034331-35-4
M. Wt: 385.84
InChI Key: JDEBMOSHXJPSJG-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro and piperidinyl groups, as well as a sulfonyl group attached to a fluoromethylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.

    Sulfonylation: The sulfonyl group is typically introduced through a sulfonyl chloride intermediate, reacting with the fluoromethylphenyl precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core but lacks the piperidinyl and sulfonyl groups.

    4-Fluoro-2-methylphenylsulfonyl chloride: Contains the sulfonyl group but lacks the pyrimidine and piperidinyl moieties.

Uniqueness

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.

Biological Activity

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClFN3O2S, with a molecular weight of approximately 357.84 g/mol. The compound features a pyrimidine ring substituted with a piperidine moiety, which is known for its diverse biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. A study focusing on piperidine derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized derivatives showed IC50 values indicating effective inhibition of bacterial growth, particularly in specific structural configurations that enhance their binding to bacterial targets .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for the treatment of conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary tract infections. The activity against these enzymes suggests that this compound may serve as a lead compound for developing new therapeutics .

Anticancer Potential

The sulfonamide moiety within the compound is linked to anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Studies

Recent investigations into the biological activity of related compounds have yielded promising results:

  • Antibacterial Efficacy : A series of piperidine derivatives were synthesized and tested against multiple bacterial strains. The most active compounds showed significant inhibition with IC50 values ranging from 0.63 µM to 2.14 µM against AChE .
  • Enzyme Binding Studies : Bovine serum albumin (BSA) binding studies indicated that the synthesized compounds exhibited strong interactions with BSA, suggesting effective bioavailability and distribution in biological systems .

Data Tables

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialSalmonella typhi0.63
Bacillus subtilis2.14
Enzyme InhibitionAcetylcholinesterase0.63
UreaseStrong Inhibition

Properties

IUPAC Name

5-chloro-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-11-7-13(18)4-5-15(11)25(22,23)21-6-2-3-14(10-21)24-16-19-8-12(17)9-20-16/h4-5,7-9,14H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEBMOSHXJPSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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